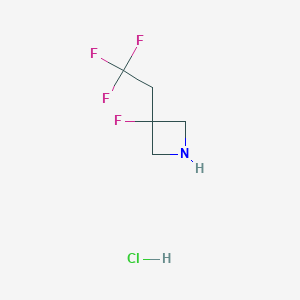

![molecular formula C12H21N3 B1484976 3-[1-(环戊基甲基)-1H-吡唑-4-基]丙-1-胺 CAS No. 2098074-33-8](/img/structure/B1484976.png)

3-[1-(环戊基甲基)-1H-吡唑-4-基]丙-1-胺

描述

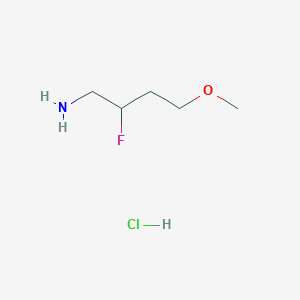

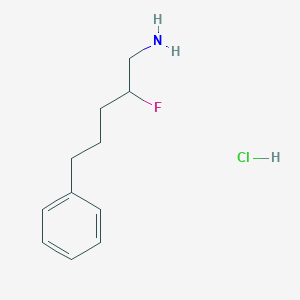

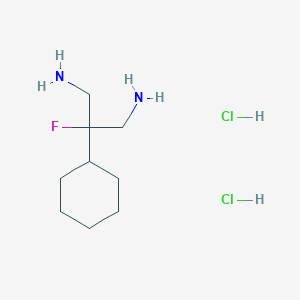

3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CPMA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyrazole and has a cyclopentylmethyl group attached to the nitrogen atom of the pyrazole ring. CPMA is used in a variety of laboratory experiments, as well as in the biomedical field.

科学研究应用

代谢和排泄

- 代谢和药代动力学:对结构类似的化合物 INCB018424 的研究突出了其代谢、排泄和药代动力学。该研究提供了对此类化合物在人体中的吸收、循环和消除模式的见解 (Shilling 等人,2010)。

饮食接触和健康影响

- 饮食中的致癌潜力:多项研究讨论了杂环胺 (HCA) 在饮食中的存在和潜在健康影响。这些化合物是在高温烹饪肉类时形成的,并与癌症风险有关:

- 一项研究讨论了食用正常饮食的个体尿液中致癌 HCA 的存在,表明通过食物持续接触 (Ushiyama 等人,1991)。

- 另一项研究量化了各种熟食中的致癌 HCA 水平,并表明人类通过正常饮食持续接触这些化合物 (Wakabayashi 等人,1993)。

- 研究了 HCA 与肾结石发生之间的关系,突出了与这些化合物相关的潜在健康风险 (Zhang 等人,2022)。

酶促激活和 DNA 加合

- 细胞色素 P450 激活:研究表明,类似于 3-[1-(环戊基甲基)-1H-吡唑-4-基]丙-1-胺的化合物可能需要酶促激活(例如,通过细胞色素 P450 酶)才能形成 DNA 加合,这对于理解它们在致癌中的作用至关重要。例如,研究已经检查了细胞色素 P4501A2 在熟肉杂环胺代谢激活中的作用,表明某些烹饪方法可能因 DNA 加合物的形成而增加癌症风险 (Sinha 等人,1994)。

接触评估和风险分析

- 生物标志物开发:已经做出努力来开发生物标志物以评估接触遗传毒性化合物。例如,一项研究开发了一种针对特定 DNA 修复产物的测定,作为暴露于已知遗传毒性化合物 PhIP 后 DNA 加合和修复的生物标志物 (Fang 等人,2004)。

作用机制

are derivatives of ammonia, in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom . Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and acylation. They can act as ligands in coordination chemistry, and they can form amides, which are involved in protein structures.

属性

IUPAC Name |

3-[1-(cyclopentylmethyl)pyrazol-4-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c13-7-3-6-12-8-14-15(10-12)9-11-4-1-2-5-11/h8,10-11H,1-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHAHQMXRHGIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=C(C=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。